3-[(4-chloro-2-methylphenoxy)methyl]-5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole
Overview
Description
3-[(4-chloro-2-methylphenoxy)methyl]-5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole is a complex organic compound with potential applications in various fields such as chemistry, biology, medicine, and industry. This compound is characterized by its unique molecular structure, which includes a triazole ring, chlorinated phenoxy and benzyl groups, and a sulfanyl linkage.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 3-[(4-chloro-2-methylphenoxy)methyl]-5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole typically involves multiple steps, starting from readily available precursors. One common synthetic route includes the following steps:
Formation of the Triazole Ring: The triazole ring can be synthesized through a cyclization reaction involving hydrazine and a suitable nitrile compound under acidic or basic conditions.
Introduction of the Phenoxy Group: The phenoxy group can be introduced via a nucleophilic substitution reaction using 4-chloro-2-methylphenol and an appropriate alkylating agent.
Attachment of the Benzyl Group: The benzyl group can be attached through a nucleophilic substitution reaction using 3,4-dichlorobenzyl chloride and a suitable nucleophile.
Formation of the Sulfanyl Linkage: The sulfanyl linkage can be formed by reacting the intermediate compound with a thiol reagent under mild conditions.
Industrial Production Methods
Industrial production of this compound may involve optimization of the above synthetic routes to ensure high yield and purity. This can include the use of advanced techniques such as continuous flow reactors, automated synthesis, and purification methods like chromatography and crystallization.
Chemical Reactions Analysis
Types of Reactions
3-[(4-chloro-2-methylphenoxy)methyl]-5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole can undergo various chemical reactions, including:
Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones using oxidizing agents like hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: The compound can be reduced to remove the chlorinated groups or to modify the triazole ring using reducing agents like lithium aluminum hydride.
Substitution: The chlorinated phenoxy and benzyl groups can undergo nucleophilic substitution reactions with nucleophiles such as amines or thiols.
Common Reagents and Conditions
Oxidation: Hydrogen peroxide, m-chloroperbenzoic acid, and other peroxides.
Reduction: Lithium aluminum hydride, sodium borohydride, and catalytic hydrogenation.
Substitution: Amines, thiols, and other nucleophiles under basic or acidic conditions.
Major Products Formed
Oxidation: Sulfoxides and sulfones.
Reduction: Dechlorinated compounds and modified triazole derivatives.
Substitution: Aminated or thiolated derivatives.
Scientific Research Applications
3-[(4-chloro-2-methylphenoxy)methyl]-5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole has several scientific research applications:
Chemistry: Used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.
Biology: Investigated for its potential as an enzyme inhibitor or as a ligand for studying protein-ligand interactions.
Medicine: Explored for its potential therapeutic properties, including antimicrobial, antifungal, and anticancer activities.
Industry: Utilized in the development of new materials, such as polymers and coatings, due to its unique chemical properties.
Mechanism of Action
The mechanism of action of 3-[(4-chloro-2-methylphenoxy)methyl]-5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole involves its interaction with specific molecular targets and pathways. The compound can bind to enzymes or receptors, inhibiting their activity or modulating their function. The triazole ring and chlorinated groups play a crucial role in its binding affinity and specificity. The sulfanyl linkage may also contribute to its reactivity and interaction with biological molecules.
Comparison with Similar Compounds
Similar Compounds
3-[(4-chloro-3-methylphenoxy)methyl]phenylboronic acid: Shares the phenoxy group but differs in the presence of a boronic acid group instead of the triazole and sulfanyl groups.
3-[(4-chloro-2-methylphenoxy)methyl]-4-methoxybenzaldehyde: Similar phenoxy group but contains a methoxybenzaldehyde moiety instead of the triazole and sulfanyl groups.
4-[(4-chloro-3-methylphenoxy)methyl]phenylboronic acid: Similar to the first compound but with a different substitution pattern on the phenyl ring.
Uniqueness
3-[(4-chloro-2-methylphenoxy)methyl]-5-[(3,4-dichlorobenzyl)sulfanyl]-4-methyl-4H-1,2,4-triazole is unique due to its combination of a triazole ring, chlorinated phenoxy and benzyl groups, and a sulfanyl linkage. This unique structure imparts distinct chemical and biological properties, making it valuable for various applications in research and industry.
Properties
IUPAC Name |
3-[(4-chloro-2-methylphenoxy)methyl]-5-[(3,4-dichlorophenyl)methylsulfanyl]-4-methyl-1,2,4-triazole | |
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Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H16Cl3N3OS/c1-11-7-13(19)4-6-16(11)25-9-17-22-23-18(24(17)2)26-10-12-3-5-14(20)15(21)8-12/h3-8H,9-10H2,1-2H3 | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
LUXNHQHYERFUFX-UHFFFAOYSA-N | |
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC1=C(C=CC(=C1)Cl)OCC2=NN=C(N2C)SCC3=CC(=C(C=C3)Cl)Cl | |
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H16Cl3N3OS | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
428.8 g/mol | |
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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